REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]2[N:1]=[C:12]([CH3:13])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)Cl
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Name
|
|
Quantity
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80 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture is refluxed for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The reaction medium is concentrated
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Type
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CUSTOM
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Details
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the residue is recrystallized from ethanol
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Type
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FILTRATION
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Details
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After filtering off
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Type
|
WASH
|
Details
|
rinsing the precipitate, 10.25 g of the expected product
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Type
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CUSTOM
|
Details
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are obtained
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(N=C(OC2=O)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |